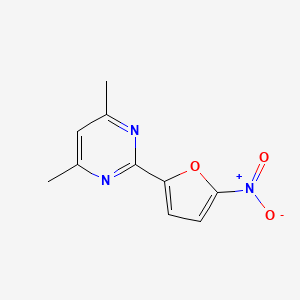

4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2-(5-nitrofuran-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-6-5-7(2)12-10(11-6)8-3-4-9(16-8)13(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBISXUKVTYYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(O2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020496 | |

| Record name | 4,6-Dimethyl-2-(5-nitro-2-furyl) pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-35-8 | |

| Record name | 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyl-2-(5-nitro-2-furyl) pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIMETHYL-2-(5-NITRO-2-FURYL)PYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8PG77S5V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,6 Dimethyl 2 5 Nitro 2 Furyl Pyrimidine and Analogues

Strategies for the Construction of the Pyrimidine (B1678525) Core

The formation of the 4,6-dimethylpyrimidine (B31164) ring is a critical step in the synthesis of the target molecule. Various synthetic strategies have been developed to achieve this, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Cyclocondensation Reactions in 4,6-Dimethylpyrimidine Synthesis

The most traditional and widely employed method for the synthesis of the 4,6-dimethylpyrimidine core is the cyclocondensation reaction. This approach typically involves the reaction of a 1,3-dicarbonyl compound, such as acetylacetone (B45752), with a compound containing an amidine functional group.

A common route involves the reaction of acetylacetone with urea (B33335) or thiourea (B124793) in the presence of an acid catalyst. For instance, the synthesis of 4,6-dimethylpyrimidin-2-ol can be achieved by the condensation of acetylacetone and urea. A patent describes a method where urea and 2,4-pentanedione (acetylacetone) are reacted in ethanol (B145695) with sulfuric acid as a catalyst, leading to the formation of 2-hydroxyl-4,6-dimethylpyrimidine sulfate. nih.gov Similarly, the reaction of acetylacetone with thiourea in an acidic medium yields 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride. researchgate.net This thiol derivative can then be a versatile intermediate for further functionalization.

The general reaction conditions for these cyclocondensations can vary, but they often involve heating the reactants in a suitable solvent. The choice of the amidine source (e.g., urea, thiourea, guanidine) determines the initial substituent at the 2-position of the pyrimidine ring.

Table 1: Examples of Cyclocondensation Reactions for 4,6-Dimethylpyrimidine Synthesis

| 1,3-Dicarbonyl | Amidine Source | Catalyst/Conditions | Product | Reference |

| Acetylacetone | Urea | H₂SO₄, Ethanol, 40-50°C | 2-Hydroxy-4,6-dimethylpyrimidine | nih.gov |

| Acetylacetone | Thiourea | HCl, Ethanol | 4,6-Dimethylpyrimidine-2-thiol hydrochloride | researchgate.net |

| Acetylacetone | Guanidine (B92328) hydrochloride | Na₂CO₃, Water, 60°C, Sonication | 2-Amino-4,6-dimethylpyrimidine |

Utilization of Chalcone (B49325) Intermediates for Pyrimidine Annulation

An alternative and versatile approach to constructing the pyrimidine ring involves the use of chalcone intermediates. Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and a ketone. These intermediates can then undergo cyclization with an amidine source to form the pyrimidine ring.

This method allows for a high degree of diversity in the final pyrimidine structure, as a wide variety of substituted aldehydes and ketones can be used to generate the initial chalcone. For example, substituted chalcones have been reacted with guanidinium (B1211019) carbonate in DMF to afford 2-amino-4,6-diarylpyrimidines. While this specific example leads to diarylpyrimidines, the principle can be adapted to synthesize 4,6-dimethylpyrimidine derivatives by using a chalcone derived from a methyl ketone.

Multicomponent Reaction Approaches to Pyrimidine Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of pyrimidine scaffolds.

One notable example is the Biginelli-inspired three-component reaction. This reaction typically involves the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine to produce 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles in moderate to excellent yields. nih.gov This approach offers a convergent and efficient route to highly functionalized pyrimidines. While not directly yielding the target 4,6-dimethylpyrimidine, this methodology highlights the potential of MCRs in generating diverse pyrimidine libraries.

Introduction of the 5-Nitro-2-furyl Substituent

Once the 4,6-dimethylpyrimidine core is synthesized, the next crucial step is the introduction of the 5-nitro-2-furyl group at the 2-position. This is typically achieved through functionalization of a pre-existing group at this position.

Approaches for Attaching the Nitrofuran Heterocycle

The attachment of the 5-nitro-2-furyl moiety can be accomplished through several synthetic strategies, primarily involving the formation of a carbon-carbon bond between the pyrimidine ring and the furan (B31954) ring.

One common approach is the nucleophilic substitution of a leaving group at the 2-position of the pyrimidine ring. A key intermediate for this strategy is 2-chloro-4,6-dimethylpyrimidine (B132427). researchgate.net This compound can be synthesized from 2-hydroxy-4,6-dimethylpyrimidine by reaction with a chlorinating agent such as phosphorus oxychloride. The chlorine atom at the 2-position is then susceptible to displacement by a suitable nucleophile. In the context of synthesizing the target compound, the nucleophile would be a derivative of 5-nitrofuran, such as 2-lithio-5-nitrofuran, which can be generated in situ from 2-bromo-5-nitrofuran.

Another powerful method for forming the C-C bond is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This would involve the reaction of 2-chloro-4,6-dimethylpyrimidine with 5-nitro-2-furylboronic acid in the presence of a palladium catalyst and a base. Suzuki-Miyaura reactions have been successfully employed for the arylation of 4,6-dichloropyrimidines, demonstrating the feasibility of this approach for the synthesis of 2-aryl-substituted pyrimidines.

Regioselective Functionalization at the Pyrimidine 2-Position

The functionalization of the pyrimidine ring at the 2-position is highly regioselective due to the electronic nature of the heterocycle. The nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms, particularly at the 2- and 4/6-positions, electrophilic and thus susceptible to nucleophilic attack.

In the case of 4,6-dimethylpyrimidine, the 2-position is the most activated site for nucleophilic substitution. Therefore, the reaction of 2-chloro-4,6-dimethylpyrimidine with a nucleophile will predominantly result in substitution at the 2-position. This inherent regioselectivity simplifies the synthesis of 2-substituted 4,6-dimethylpyrimidines and is a key advantage in the preparation of the target compound.

Table 2: Potential Synthetic Routes for 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine

| Starting Pyrimidine | Reagent | Reaction Type | Product |

| 2-Chloro-4,6-dimethylpyrimidine | 2-Lithio-5-nitrofuran | Nucleophilic Substitution | This compound |

| 2-Chloro-4,6-dimethylpyrimidine | 5-Nitro-2-furylboronic acid | Suzuki-Miyaura Coupling | This compound |

| 4,6-Dimethylpyrimidine-2-thiol | 2-Bromo-5-nitrofuran | Cross-Coupling | This compound |

Chemical Transformations and Derivatization of this compound

The structural features of this compound, namely the reactive nitrofuran and pyrimidine rings, allow for a variety of chemical transformations and derivatizations. These modifications are crucial for modulating the compound's properties and for the synthesis of new analogues.

A primary transformation involves the reduction of the nitro group, a common strategy in the derivatization of nitroaromatic compounds. wikipedia.org The reduction of the 5-nitro group on the furan ring can lead to the corresponding 5-amino derivative. This transformation is typically achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or through chemical reduction with agents such as tin(II) chloride (SnCl₂) in acidic media. sci-hub.seresearchgate.net The resulting amino group serves as a versatile handle for further functionalization, for instance, through acylation or diazotization reactions. The specific conditions for the reduction of the nitro group in similar nitroheterocyclic compounds are detailed in the table below. wikipedia.orgsci-hub.seresearchgate.net

Table 1: Conditions for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| Iron (Fe) in acidic media | Refluxing acetic acid | Amine |

| Tin(II) chloride (SnCl₂) | Acidic solution | Amine |

| Catalytic Hydrogenation (Pd/C, PtO₂) | H₂ gas | Amine |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Amine |

| Zinc (Zn) dust and Ammonium Chloride | Aqueous solution | Hydroxylamine |

Another avenue for derivatization lies in the reactivity of the pyrimidine ring itself. While the 4,6-dimethyl substitution pattern offers some stability, the pyrimidine ring, being an electron-deficient system, can undergo nucleophilic substitution reactions, particularly if a leaving group is present at the 2-position. nih.gov For instance, if a 2-chloro-4,6-dimethylpyrimidine were used as a precursor, the chlorine atom could be displaced by various nucleophiles. researchgate.net Although the 2-(5-nitro-2-furyl) group is not a typical leaving group, understanding the reactivity of the pyrimidine core is essential for designing synthetic routes to analogues.

Furthermore, reactions targeting the methyl groups on the pyrimidine ring, such as oxidation or halogenation under specific conditions, could provide another layer of derivatization, although these are generally less common for this type of scaffold. The reactivity of the furan ring, beyond the nitro group, can also be exploited. For example, electrophilic substitution on the furan ring is possible, though the presence of the deactivating nitro group would make such reactions challenging and likely require harsh conditions.

Advanced Synthetic Strategies and Reagents in Nitrofuran-Pyrimidine Chemistry

The synthesis of complex heterocyclic systems like nitrofuran-pyrimidines has been significantly advanced by modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions. These strategies offer efficient and selective ways to form carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds and has been widely applied to pyrimidine derivatives. researchgate.netmdpi.commdpi.com For the synthesis of analogues of this compound, a halogenated pyrimidine precursor (e.g., 2-chloro-4,6-dimethylpyrimidine) could be coupled with a (5-nitro-2-furyl)boronic acid derivative in the presence of a palladium catalyst and a base. mdpi.com This approach allows for the introduction of a wide variety of aryl and heteroaryl groups onto the pyrimidine core. researchgate.net

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. researchgate.net A halopyrimidine can be reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This would allow for the synthesis of, for example, 4,6-dimethyl-2-((5-nitro-2-furyl)ethynyl)pyrimidine, a structurally related compound with different electronic and steric properties.

A representative scheme for these palladium-catalyzed reactions on a pyrimidine core is shown below.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on a Pyrimidine Scaffold

| Reaction | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|

| Suzuki-Miyaura | Halopyrimidine, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-substituted pyrimidine |

| Sonogashira | Halopyrimidine, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted pyrimidine |

Copper-Catalyzed N-Arylation (Ullmann Condensation):

The Ullmann condensation is a classic method for forming C-N bonds, particularly for the arylation of amines. wikipedia.orgnih.govmdpi.comresearchgate.netorganic-chemistry.org This reaction is highly relevant for the synthesis of N-aryl-aminopyrimidine derivatives. For instance, an aminopyrimidine could be coupled with an aryl halide in the presence of a copper catalyst and a base to yield the corresponding N-aryl product. wikipedia.org Modern variations of the Ullmann reaction often use ligands to improve efficiency and can be performed under milder conditions than the traditional high-temperature protocol. This strategy is particularly useful for creating libraries of compounds with diverse aromatic substituents on a nitrogen atom linked to the pyrimidine ring.

The development of these advanced synthetic strategies has significantly expanded the accessible chemical space around the nitrofuran-pyrimidine scaffold, enabling the synthesis of a vast array of analogues with tailored properties.

Investigation of Biological Activities of 4,6 Dimethyl 2 5 Nitro 2 Furyl Pyrimidine

Evaluation of Antimicrobial Efficacy

The antimicrobial potential of pyrimidine (B1678525) derivatives, particularly those incorporating a nitrofuran moiety, has been a subject of scientific inquiry. This section details the assessment of the antibacterial, antifungal, and antitubercular properties of 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine and its analogues.

Assessment of Antibacterial Potency and Spectrum

Research has demonstrated that certain compounds from this class exhibit significant activity against various bacterial strains, including Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov The antibacterial effect of nitrofuran derivatives is generally attributed to their ability to be reduced by bacterial nitroreductases, forming reactive intermediates that can damage bacterial DNA and other macromolecules. nih.gov

A study on novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines reported promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values for some of these compounds were comparable or even superior to the commercial drug Spectinomycin. nih.gov For instance, certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of Related 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidine Derivatives

| Compound/Bacterial Strain | Neisseria gonorrhoeae (MIC in μg/mL) | Staphylococcus aureus (MIC in μg/mL) |

| Derivative A | Data not available | Data not available |

| Derivative B | Data not available | Data not available |

| Spectinomycin (Control) | Data not available | Data not available |

Analysis of Antifungal Properties

The antifungal potential of pyrimidine derivatives has been explored, with some compounds showing notable activity against various fungal pathogens. nih.govjmaterenvironsci.com Pyrimidine analogues containing a furanose moiety have been synthesized and screened for their in vitro antifungal activity. nih.gov

In one study, several synthesized pyrimidine derivatives were tested against a panel of phytopathogenic fungi, with some compounds exhibiting potent fungicidal activities. researchgate.net The mechanism of antifungal action for pyrimidine derivatives can vary, but some are known to interfere with essential fungal enzymes or cell wall synthesis.

While direct antifungal data for this compound is scarce, the general activity of related pyrimidine structures suggests potential in this area.

Table 2: Antifungal Activity of Related Pyrimidine Derivatives

| Compound/Fungal Strain | Candida albicans (MIC in μg/mL) | Aspergillus niger (MIC in μg/mL) |

| Related Pyrimidine 1 | Data not available | Data not available |

| Related Pyrimidine 2 | Data not available | Data not available |

| Fluconazole (Control) | Data not available | Data not available |

Antitubercular Activity against Mycobacterium tuberculosis Strains

Pyrimidine-containing compounds have emerged as a promising class of molecules with antitubercular activity. ekb.eg Several pyrimidine derivatives have entered clinical trials for the treatment of tuberculosis. ekb.eg The search for novel antitubercular agents is driven by the rise of multidrug-resistant strains of Mycobacterium tuberculosis.

Although specific studies on the antitubercular activity of this compound are not found in the available literature, research on other pyrimidine derivatives highlights their potential. For example, a review of recent advances discusses various pyrimidine-containing compounds and their structure-activity relationships in targeting Mycobacterium tuberculosis. ekb.eg

Table 3: Antitubercular Activity of Related Pyrimidine Derivatives against M. tuberculosis H37Rv

| Compound | MIC (μg/mL) |

| Related Pyrimidine Derivative X | Data not available |

| Related Pyrimidine Derivative Y | Data not available |

| Isoniazid (Control) | Data not available |

Exploration of Anticancer Potential

The anticancer properties of pyrimidine derivatives are well-documented, with several pyrimidine-based drugs used in chemotherapy. thepharmajournal.comjuniperpublishers.com The structural versatility of the pyrimidine ring allows for modifications that can lead to potent and selective anticancer agents. mdpi.com

In Vitro Cytotoxicity Studies on Human Malignant Cell Lines

The evaluation of the cytotoxic effects of novel compounds on various cancer cell lines is a crucial step in anticancer drug discovery. While specific IC50 values for this compound against human malignant cell lines are not available in the reviewed literature, studies on other furo[2,3-d]pyrimidine (B11772683) and benzofuro[3,2-d]pyrimidine derivatives have shown promising results. researchgate.net

For instance, certain synthesized furo[2,3-d]pyrimidine derivatives have exhibited potent anticancer activity against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancer cell lines. researchgate.net The IC50 values for some of these compounds were in the low microgram per milliliter range. researchgate.net

Table 4: In Vitro Cytotoxicity of Related Furo[2,3-d]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

| Furo[2,3-d]pyrimidine Derivative 1 | Panc-1 | Data not available |

| MCF-7 | Data not available | |

| HT-29 | Data not available | |

| A-549 | Data not available | |

| Furo[2,3-d]pyrimidine Derivative 2 | Panc-1 | Data not available |

| MCF-7 | Data not available | |

| HT-29 | Data not available | |

| A-549 | Data not available | |

| Doxorubicin (Control) | MCF-7 | Data not available |

Mechanisms of Antiproliferative Effects in Carcinoma Models

The mechanisms by which pyrimidine derivatives exert their antiproliferative effects are diverse and often depend on the specific substitutions on the pyrimidine core. Some pyrimidine-based anticancer agents function as inhibitors of key enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and dihydrofolate reductase. juniperpublishers.com

Other mechanisms include the inhibition of receptor tyrosine kinases (RTKs) and microtubule assembly. For example, certain conformationally restricted 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines have been shown to act as dual inhibitors of microtubule assembly and RTKs. nih.gov The bioactive conformation of these molecules plays a crucial role in their inhibitory activities. nih.gov Docking studies of some of these compounds have shown their interaction with the colchicine (B1669291) binding site of tubulin. nih.gov

Without specific studies on this compound, its precise mechanism of antiproliferative action remains speculative. However, based on the activities of related compounds, it could potentially involve the inhibition of crucial cellular processes required for cancer cell growth and proliferation.

Research on Antiparasitic and Trypanocidal Activity

Nitro-containing compounds are a well-established class of anti-infective agents, particularly in the realm of anti-parasitic drug discovery. nih.gov The presence of the 5-nitrofuran group in this compound suggests its potential as an antiparasitic agent. Research into related nitroheterocyclic compounds has shown that their mechanism of action often involves reductive activation by nitroreductase enzymes within the parasite, leading to the formation of cytotoxic metabolites. nih.gov

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. While various nitrofuran derivatives have been investigated for their antileishmanial properties, specific data on the efficacy of this compound against Leishmania major promastigotes is not available in the reviewed scientific literature.

However, studies on other nitro-containing compounds provide a basis for potential activity. For instance, a series of 2-nitrovinylfuran derivatives demonstrated activity against promastigotes of several Leishmania species, including L. amazonensis, L. infantum, and L. braziliensis. nih.govresearchgate.netnih.gov The 50% inhibitory concentration (IC50) values for these compounds were found to be in the micromolar range, indicating significant in vitro activity. nih.govresearchgate.netnih.gov One of the tested compounds, 2-bromo-5-(2-bromo-2-nitrovinyl)-furan, also showed efficacy in a murine model of cutaneous leishmaniasis. nih.govresearchgate.net

A hypothetical data table for the evaluation of this compound against Leishmania major promastigotes, based on standard experimental protocols, is presented below.

Hypothetical In Vitro Efficacy against Leishmania major Promastigotes

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei, is a severe and often fatal disease. nih.govnih.gov Nitroheterocyclic drugs, such as nifurtimox (B1683997), are used in the treatment of HAT, which underscores the potential of compounds like this compound in this area. nih.gov

Direct experimental evidence of the antagonistic effects of this compound on Trypanosoma brucei is not documented in the available literature. Nevertheless, research on structurally related molecules is informative. A class of novel 5-nitro-2-furancarboxylamides has been synthesized and shown to possess potent trypanocidal activity, in some cases being approximately 1000-fold more potent than nifurtimox in vitro against T. brucei. nih.gov Furthermore, various pyrimidine derivatives have been identified as potential inhibitors of kinases essential for the survival of parasitic protozoa. nih.gov

The following interactive table illustrates the type of data that would be generated from in vitro screening of this compound against T. brucei.

Illustrative In Vitro Activity against Trypanosoma brucei

| Compound | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | Data not available | Data not available |

The emergence of drug resistance is a significant challenge in the treatment of parasitic infections. For nitroheterocyclic drugs, a primary mechanism of resistance in T. brucei is linked to a decrease in the activity of type I nitroreductases, which are essential for activating these compounds. nih.gov It has been observed that T. brucei cells resistant to nifurtimox can exhibit cross-resistance to other nitro-containing drugs. nih.gov

There is no specific research characterizing the drug resistance profile of this compound in any parasitic organism. Such a study would involve generating resistant parasite lines through continuous exposure to the compound and then characterizing the genetic or metabolic changes that confer resistance. A key area of investigation would be to determine if resistance to this compound involves the same nitroreductase pathways implicated in resistance to existing nitro-drugs. The development of compounds that are not susceptible to existing resistance mechanisms is a critical goal in anti-parasitic drug discovery. nih.gov

Other Investigated Biological Activities (e.g., plant growth-stimulating activity)

Beyond antiparasitic effects, pyrimidine derivatives have been explored for a variety of other biological activities. Notably, certain 4,6-dimethylpyrimidine (B31164) derivatives have been shown to possess plant growth-stimulating properties. researchgate.net However, specific studies on the plant growth-regulating activity of this compound have not been reported in the scientific literature. Research on other substituted pyrimidines has indicated that the nature and position of substituent groups on the pyrimidine ring are crucial for their biological effects. researchgate.netnih.gov

Mechanistic Insights into the Action of 4,6 Dimethyl 2 5 Nitro 2 Furyl Pyrimidine

Molecular Targeting and Interaction with Biological Macromolecules

The biological activity of 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine is predicated on its interaction with various cellular macromolecules. The pyrimidine (B1678525) ring, a fundamental component of nucleobases, provides a scaffold that can engage with biological targets through hydrogen bonding and other non-covalent interactions. nih.gov The nature and position of substituents on the pyrimidine ring are known to significantly influence its biological activities. drugbank.comnih.gov In this compound, the 4,6-dimethyl groups contribute to the molecule's lipophilicity and steric profile, which can affect its binding affinity and specificity for target proteins.

The 5-nitrofuran component is crucial for the compound's mode of action, which is characteristic of the nitrofuran class of antimicrobials. researchgate.net These compounds are known to be prodrugs that, upon reductive activation within target cells, generate highly reactive electrophilic intermediates. drugbank.comnih.gov These intermediates can non-specifically bind to a variety of nucleophilic sites on cellular macromolecules, including ribosomal proteins, thereby inhibiting protein synthesis. nih.govwikipedia.orgpatsnap.com This multi-targeted approach is believed to be a key reason for the low incidence of bacterial resistance to nitrofurans. wikipedia.org

Interference with DNA Synthesis and Integrity

A primary mechanism of action for nitrofurans involves the disruption of DNA synthesis and the compromising of its structural integrity. Following the intracellular reduction of the nitro group, the resulting reactive intermediates can directly interact with bacterial DNA. patsnap.com This interaction can lead to several forms of DNA damage, including strand breakage and the formation of DNA adducts. juniperpublishers.com Such damage to the DNA template can effectively halt replication and transcription processes, which are essential for bacterial proliferation and survival, ultimately leading to cell death. patsnap.comjuniperpublishers.com

Studies on related nitrofuran compounds have demonstrated that they can induce DNA single-strand breaks in mammalian cells as well, particularly under hypoxic conditions which favor the reduction of the nitro group. The extent of this damage is often dependent on the concentration of the nitrofuran and the duration of exposure. It is proposed that the toxicity and DNA-damaging effects are a direct consequence of the reactive intermediates formed during the metabolic reduction of the nitrofuran.

Modulation of Enzymatic Pathways and Key Metabolic Processes

The reactive metabolites of nitrofurans are known to inhibit a wide array of microbial enzyme systems. researchgate.net This includes enzymes that are critical for carbohydrate metabolism, such as those involved in the citric acid cycle. drugbank.com By disrupting these central metabolic pathways, the compound can severely impair the cell's ability to generate energy and essential biosynthetic precursors.

Furthermore, pyrimidine derivatives themselves have been shown to act as inhibitors of various enzymes. For instance, certain pyrimidine analogs can target enzymes like dihydrofolate reductase (DHFR), which is vital for the synthesis of nucleic acids. wjarr.com While the specific enzymatic targets of this compound have not been explicitly identified, its structural components suggest a high probability of interaction with and inhibition of key enzymes involved in cellular metabolism and biosynthesis. Some pyrimidine derivatives have also been investigated as inhibitors of metabolic enzymes like carbonic anhydrases, cholinesterases, and α-glycosidase. researchgate.net

Role of Nitroreduction in Bioactivation and Pharmacological Response

The pharmacological activity of this compound is critically dependent on the enzymatic reduction of its 5-nitro group, a process known as bioactivation. This reduction is primarily carried out by bacterial nitroreductases, which are flavoproteins. drugbank.comwikipedia.org These enzymes catalyze the transfer of electrons to the nitro group, leading to the formation of a series of highly reactive intermediates, including a nitroso and a hydroxylamino derivative, and ultimately a nitro anion free radical. nih.gov

This reductive activation is significantly more efficient in bacterial cells compared to mammalian cells, which contributes to the selective toxicity of nitrofurans towards bacteria. wikipedia.org The process is also influenced by the oxygen concentration in the environment; anaerobic or hypoxic conditions tend to enhance the reduction of nitrofurans and, consequently, their cytotoxic and DNA-damaging effects. The generation of these reactive species is the cornerstone of the compound's mechanism of action, leading to the widespread and non-specific damage to cellular components that characterizes the pharmacological response to this class of compounds.

Interactive Data Tables

Table 1: General Biological Activities of Pyrimidine Derivatives

| Biological Activity | Target/Mechanism | Reference |

| Antibacterial | Inhibition of DNA gyrase | nih.gov |

| Anticancer | Inhibition of EGFR and HER2 enzymes | ekb.eg |

| Anti-inflammatory | Inhibition of COX-2 | ekb.eg |

| Antimalarial | Inhibition of dihydrofolate reductase (DHFR) | wjarr.com |

| Antioxidant | Free radical scavenging |

Table 2: Mechanistic Actions of 5-Nitrofuran Derivatives

| Mechanistic Action | Description | Reference |

| Bioactivation | Reduction by bacterial nitroreductases to form reactive intermediates. | drugbank.comnih.gov |

| DNA Damage | Causes strand breakage and adduct formation. | juniperpublishers.com |

| Protein Synthesis Inhibition | Binds to ribosomal proteins, disrupting translation. | wikipedia.org |

| Enzyme Inhibition | Inhibits enzymes involved in carbohydrate metabolism. | drugbank.comresearchgate.net |

Structure Activity Relationship Sar Studies of 4,6 Dimethyl 2 5 Nitro 2 Furyl Pyrimidine Analogues

Impact of Substitution Patterns on the Pyrimidine (B1678525) Ring

The pyrimidine ring is a key scaffold in many biologically active compounds, and its substitution pattern significantly influences the pharmacological profile of the molecule. nih.govscialert.netcapes.gov.brresearchgate.net The positions 2, 4, and 6 of the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic attack, while the 5-position is less electron-deficient and can undergo electrophilic substitution. scialert.netsemanticscholar.org

In the context of 2-(5-nitro-2-furyl)pyrimidine derivatives, modifications at the 4 and 6 positions of the pyrimidine ring have been shown to modulate antibacterial activity. While specific studies on the 4,6-dimethyl analogue are limited, research on related structures provides valuable insights. For instance, a study on 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines demonstrated that the nature of the aryl substituents at these positions significantly impacts antibacterial efficacy against various Gram-positive bacterial strains. ijpsonline.com This suggests that the size and electronic properties of the groups at the 4 and 6 positions are critical for interaction with the biological target.

Furthermore, studies on 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines have highlighted the importance of substituents on the pyrimidine ring for antibacterial activity. A facile two-step synthesis has been developed for fluorinated and non-fluorinated 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines starting from 5-bromo-4-(furan-2-yl)pyrimidine. nih.gov The introduction of different aryl groups at the 5-position of the pyrimidine ring led to a range of antibacterial activities against strains like Neisseria gonorrhoeae and Staphylococcus aureus, with some compounds showing potency comparable or even superior to the commercial drug Spectinomycin. nih.gov

The following table summarizes the antibacterial activity of some 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidine analogues, illustrating the impact of substitution on the pyrimidine ring.

| Compound ID | R (Aryl Group at C5) | Antibacterial Activity (MIC, µg/mL) vs S. aureus |

| 1a | Phenyl | >128 |

| 1b | 4-Fluorophenyl | 64 |

| 1c | 4-Chlorophenyl | 32 |

| 1d | 4-Bromophenyl | 32 |

| 1e | 4-Methylphenyl | 128 |

| 1f | 4-Methoxyphenyl | >128 |

| 1g | 3-Fluorophenyl | 64 |

| 1h | 3-Chlorophenyl | 16 |

| 1i | 3-Bromophenyl | 16 |

Data sourced from a study on 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines. nih.gov

These findings underscore that both the electronic nature and the position of the substituents on the pyrimidine ring are pivotal in determining the biological activity of this class of compounds.

Significance of the 5-Nitro-2-furyl Moiety for Biological Potency

The 5-nitro-2-furyl moiety is a well-established pharmacophore responsible for the biological activity of a wide range of nitrofuran derivatives. nih.govnih.govresearchgate.net Its presence is considered essential for the antibacterial and mutagenic properties of these compounds. The mode of action is believed to involve the enzymatic reduction of the nitro group within the target cell, leading to the formation of highly reactive, cytotoxic intermediates. researchgate.net These reactive species can then interact with and damage cellular macromolecules, including DNA, leading to cell death.

Studies have consistently shown that the removal or replacement of the 5-nitro group results in a significant loss of biological activity. nih.gov For instance, in a study of various nitrofuran derivatives, only those containing the nitrofuran residue were active in bacterial mutagenicity tests. nih.gov This highlights the indispensable role of the nitro group in the genotoxic mechanism of these compounds. The reduction of the nitro group is a critical activation step, and the redox potential of the molecule can influence its activity. nih.govresearchgate.net

The furan (B31954) ring itself also plays a role, acting as a scaffold and influencing the electronic properties and orientation of the critical nitro group. The combination of the furan ring and the nitro group at the 5-position creates a unique electronic environment that is crucial for the compound's interaction with bacterial nitroreductases, the enzymes responsible for its activation.

Conformational and Electronic Factors Influencing Activity Profiles

The pyrimidine ring, with its two nitrogen atoms, is π-deficient, particularly at the 2, 4, and 6 positions. semanticscholar.org The methyl groups at the 4 and 6 positions are electron-donating and can modulate the electronic properties of the pyrimidine ring. The 5-nitro-2-furyl group is a strong electron-withdrawing moiety, which further influences the electronic character of the entire molecule. The dihedral angle between the pyrimidine and the furan rings is a key conformational parameter. A more planar conformation might enhance stacking interactions with biological macromolecules, whereas a more twisted conformation could be favored for fitting into a specific binding pocket.

The electronic properties, particularly the electron affinity of the nitro group, are crucial for the biological mechanism. The reduction of the nitro group is a key step, and the ease with which this occurs (i.e., the reduction potential) is a critical factor. Substituents on the pyrimidine ring can influence this reduction potential through inductive and resonance effects, thereby modulating the biological activity.

Quantitative Relationship between Structure and Biological Response (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use various physicochemical descriptors to predict the activity of new, unsynthesized analogues.

For nitrofuran derivatives, QSAR studies have been instrumental in elucidating the factors governing their activity. A QSAR analysis of nitrofuran derivatives' genotoxicity revealed that the activity is dependent on electronic, hydrophobic, and steric factors. nih.gov Specifically, the charge on the C2 atom of the furan ring was found to be a significant electronic descriptor, supporting a furan ring-opening mechanism in their genotoxic action. nih.gov

In another QSAR study on the antibacterial activity of nitrofuran derivatives, the electronic properties, expressed by the Hammett substituent constant (σ) or the cyclic voltammetric reduction potential (E), were found to have a negative contribution to the inhibitory concentration (IC50). nih.govresearchgate.net This indicates that more electron-withdrawing substituents, which facilitate the reduction of the nitro group, lead to higher antibacterial potency. Interestingly, this study found no significant contribution from hydrophobic factors. nih.govresearchgate.net

A QSAR study on a series of 126 nitrofuran derivatives as antitubercular agents also highlighted the essential role of the nitro-substituted furan ring. researchgate.net The model identified several important descriptors, including the number of double bonds, the number of certain heteroatoms, and various topological and 2D autocorrelation descriptors, which influence the antitubercular activity. researchgate.net

While a specific QSAR model for 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine is not available, these studies on related nitrofuran and pyrimidine compounds provide a framework for understanding the key structural features that would likely govern its activity.

The following table presents key descriptors often used in QSAR studies of antimicrobial compounds and their general influence on the activity of nitrofuran-pyrimidine analogues.

| Descriptor Class | Example Descriptor | General Influence on Activity |

| Electronic | Hammett constant (σ), Reduction Potential (E) | Electron-withdrawing groups generally increase activity. |

| Steric | Molar Refractivity (MR), Sterimol parameters | The size and shape of substituents can either enhance or hinder binding to the target. |

| Hydrophobic | Partition coefficient (log P) | The influence can vary depending on the specific target and compound series. |

| Topological | Kier & Hall indices, Balaban index | Describe molecular shape, size, and branching, which can be correlated with activity. |

| Quantum Chemical | HOMO/LUMO energies, Atomic charges | Provide insights into the electronic reactivity and interaction potential of the molecule. |

Considerations of Mutagenic Potential in Nitrofuran-Pyrimidines

A significant concern with nitrofuran compounds is their potential mutagenicity, which is intrinsically linked to their mechanism of action. nih.govnih.gov The reduction of the nitro group, which is essential for their antibacterial effect, can also lead to the formation of reactive intermediates that can damage DNA, causing mutations. nih.govnih.gov

Numerous studies have demonstrated the mutagenic effects of various nitrofuran derivatives in bacterial test systems, such as the Ames test. nih.govnih.gov This mutagenicity is generally observed without the need for metabolic activation by liver homogenates, indicating that the bacteria themselves possess the necessary nitroreductases to activate these compounds. nih.gov

The mutagenic potential is strongly associated with the presence of the 5-nitrofuran moiety. nih.gov Analogues lacking this group are typically found to be inactive in mutagenicity assays. nih.gov Therefore, it is highly probable that this compound possesses mutagenic potential due to its core structure.

The relationship between the chemical structure and mutagenic activity has been a subject of investigation. Factors that influence the reduction potential of the nitro group are also likely to affect the mutagenic potency. The nature and position of substituents on the pyrimidine ring could modulate this potential by altering the electronic properties of the molecule.

It is important to note that while mutagenicity in bacterial systems is a red flag, it does not always directly translate to genotoxicity or carcinogenicity in mammals. However, the inherent mutagenic potential of the nitrofuran class of compounds necessitates careful evaluation in the development of any therapeutic agent based on this scaffold.

Computational and Theoretical Studies on 4,6 Dimethyl 2 5 Nitro 2 Furyl Pyrimidine

Quantum Chemical Calculations: Electronic Structure and Reactivity (e.g., HOMO/LUMO Analysis)

There is no specific information in the public domain regarding quantum chemical calculations, such as Density Functional Theory (DFT) studies, for 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine. Such studies would typically provide insights into the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Without dedicated research on this compound, data for its specific electronic properties remains uncharacterized.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a small molecule, such as a drug candidate, within the active site of a target protein. A review of the scientific literature did not yield any molecular docking studies specifically involving this compound. While docking studies have been performed on a variety of other pyrimidine (B1678525) derivatives to explore their potential as inhibitors of enzymes like kinases or oxidoreductases, this specific compound has not been the subject of such published research. Therefore, there are no available data tables of docking scores or predicted binding interactions for this molecule.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations are a powerful tool for understanding the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information on the conformational changes of a ligand and its target receptor, the stability of the ligand-receptor complex, and can be used to calculate binding free energies. There are no published molecular dynamics simulation studies that have investigated the conformational landscape or binding affinity of this compound. Research on other pyrimidine-containing molecules has utilized MD simulations to validate docking results and to assess the stability of predicted binding poses, but this analysis has not been extended to the title compound.

Predictive Modeling for Biological Activity

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, involves the use of statistical and machine learning methods to develop models that can predict the biological activity of compounds based on their chemical structure. These models are trained on datasets of compounds with known activities. No predictive models specifically developed for or applied to this compound have been found in the reviewed literature. While QSAR models exist for various classes of pyrimidine derivatives to predict activities such as anticancer or antimicrobial effects, the absence of experimental data for this compound means it has not been included in the training or validation sets of such models.

Advanced Analytical Methodologies for 4,6 Dimethyl 2 5 Nitro 2 Furyl Pyrimidine

Spectroscopic Characterization

Spectroscopic methods are central to elucidating the molecular structure of 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be primary tools for confirming the compound's structural framework.

¹H NMR: This technique would identify the distinct types of protons and their connectivity. The spectrum would be expected to show signals corresponding to the two methyl groups on the pyrimidine (B1678525) ring, the aromatic proton on the pyrimidine ring, and the two protons on the furan (B31954) ring. The chemical shifts and coupling patterns of these protons would provide definitive evidence for their relative positions.

¹³C NMR: This analysis would reveal the number of unique carbon environments in the molecule. Signals for the methyl carbons, the carbons of the pyrimidine and furan rings, would be expected at characteristic chemical shifts, confirming the carbon backbone of the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for:

The nitro group (NO₂) stretching vibrations.

The C=N and C=C stretching vibrations within the pyrimidine and furan rings.

The C-H stretching and bending vibrations of the methyl groups and aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The conjugated system formed by the pyrimidine and nitrofuran rings would be expected to produce strong absorbance in the UV-Vis region, which is useful for quantitative analysis and for monitoring reactions.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide further structural confirmation by showing the loss of specific fragments, such as the nitro group or parts of the pyrimidine ring.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating the target compound from any impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. researchgate.net The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis. A capillary column with a suitable stationary phase would be selected to achieve separation from any volatile impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system would be chosen to achieve good separation of the target compound from starting materials and byproducts on a TLC plate, often made of silica (B1680970) gel. The position of the spot corresponding to the compound, represented by its retention factor (Rf) value, is a characteristic property under specific chromatographic conditions.

Elemental Analysis and Structural Confirmation

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen). For this compound (C₁₀H₉N₃O₃), the theoretical elemental composition would be calculated and compared with experimental values obtained from an elemental analyzer. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 10 | 120.1 | 54.79% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.14% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 19.18% |

| Oxygen | O | 16.00 | 3 | 48.00 | 21.90% |

| Total | 219.202 | 100.00% |

Note: This table is based on theoretical calculations.

Crystallographic Analysis and Solid-State Structure Determination

Future Perspectives and Research Trajectories for 4,6 Dimethyl 2 5 Nitro 2 Furyl Pyrimidine

Rational Design and Synthesis of Improved Analogues

The rational design of new chemical entities is a foundational aspect of modern drug discovery. For 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine, future efforts will likely concentrate on the systematic modification of its core structure to enhance efficacy, selectivity, and pharmacokinetic properties. The pyrimidine (B1678525) ring offers multiple sites for substitution (positions 4, 5, and 6), allowing for extensive structural diversification. uobasrah.edu.iq

One promising avenue is the exploration of various aryl and heteroaryl substitutions at the 5-position of the pyrimidine ring. Research on related 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines has demonstrated that such modifications can lead to significant antibacterial activity. nih.gov A two-step synthetic approach, starting from a halogenated pyrimidine precursor followed by a Suzuki-Miyaura cross-coupling reaction, has proven effective for creating a library of these analogues. nih.govresearchgate.net This methodology could be adapted to synthesize novel derivatives of this compound with diverse functionalities.

Furthermore, the synthesis of hybrid conjugates represents a compelling strategy. The conjugation of the nitrofuranyl-pyrimidine scaffold with other pharmacophores, such as pyrazolopyrimidine, has yielded compounds with potent antimicrobial activity against resistant strains like MRSA. nih.gov This approach could be applied to this compound to generate dual-action agents or to overcome existing resistance mechanisms. The design of these new analogues will be guided by computational modeling and structure-activity relationship (SAR) studies to predict their binding affinities and biological effects.

Identification of Novel Biological Targets and Therapeutic Applications

While the nitrofuran moiety is traditionally associated with antimicrobial properties, the pyrimidine core is known to interact with a wide range of biological targets, including kinases, which are crucial in cancer therapy. uobasrah.edu.iqnih.gov A significant future research trajectory will be to screen this compound and its newly synthesized analogues against a broad panel of biological targets to uncover novel therapeutic applications beyond antimicrobial use.

The established antibacterial potential of nitrofuran derivatives suggests that a primary focus should remain on developing new agents to combat drug-resistant bacteria. nih.govresearchgate.net Studies on similar compounds have shown efficacy against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov Mechanistic studies on promising analogues will be crucial to understand their mode of action, which may involve membrane targeting, as seen in some nitrofuranyl-pyrazolopyrimidine conjugates. nih.gov

Beyond antibacterial applications, the exploration of anticancer activity is a logical next step. Pyrimidine derivatives are known inhibitors of enzymes like EGFR tyrosine kinase, which is implicated in various cancers. nih.gov Screening of this compound analogues against cancer cell lines, such as breast (MCF-7) and lung (A-549) cancer cells, could reveal potent cytotoxic molecules. nih.govgoogle.com The design of these compounds could be inspired by existing pyrimidine-based anticancer agents, focusing on structural features that promote inhibition of key oncogenic pathways. google.com

The following table outlines potential biological targets and therapeutic areas for future investigation:

| Potential Biological Target | Therapeutic Application | Rationale based on Analogue Studies |

| Bacterial Cell Wall/Membrane | Antibacterial (especially against resistant strains) | Nitrofuran and pyrimidine scaffolds have known antimicrobial properties. nih.govnih.gov |

| EGFR Tyrosine Kinase | Anticancer (e.g., lung, breast) | Pyrazolo[3,4-d]pyrimidine derivatives show EGFR-TK inhibitory activity. nih.gov |

| Dihydrofolate Reductase (DHFR) | Antimalarial, Antibacterial | 2,4-diaminopyrimidines are known folic acid antagonists. uobasrah.edu.iq |

| Cyclin-Dependent Kinases (CDKs) | Anticancer | 4,6-bis-anilino pyrimidines have been identified as CDK4 inhibitors. uobasrah.edu.iq |

Development of Sustainable and Scalable Synthetic Pathways

As the potential therapeutic applications of this compound and its analogues are explored, the development of sustainable and scalable synthetic routes will become increasingly important. Traditional chemical syntheses often rely on harsh reagents and generate significant waste. Green chemistry principles are now guiding the development of more environmentally friendly and efficient synthetic methods. polimi.itmdpi.com

For pyrimidine synthesis, multi-component reactions (MCRs) offer a sustainable alternative to traditional multi-step syntheses. uobasrah.edu.iq MCRs, such as the Biginelli reaction, allow for the construction of complex molecules in a single step from simple precursors, reducing solvent usage and waste generation. polimi.it The development of a one-pot synthesis for this compound, possibly using microwave-assisted organic synthesis (MAOS), could significantly improve the efficiency and environmental footprint of its production. mdpi.com

Furthermore, the use of greener solvents and catalysts is a key aspect of sustainable synthesis. Research into catalytic systems, such as novel silver coordination polymers, has shown promise for the efficient synthesis of related heterocyclic compounds. sjomr.org.in Exploring the use of such catalysts for the synthesis of 2-(5-nitro-2-furyl)pyrimidine derivatives could lead to higher yields and milder reaction conditions. The development of scalable continuous-flow microreaction processes for key reaction steps, such as nitration, could also enhance safety and efficiency for industrial-scale production.

Interdisciplinary Research in Pyrimidine-Based Drug Discovery

The future of drug discovery for compounds like this compound lies in a highly interdisciplinary approach. Collaboration between synthetic chemists, computational biologists, pharmacologists, and material scientists will be essential to fully realize the therapeutic potential of this chemical scaffold.

Computational studies, including molecular docking and quantum chemical calculations, will play a crucial role in the rational design of new analogues, predicting their binding modes with biological targets and guiding synthetic efforts. nih.gov This in-silico screening can significantly reduce the time and cost associated with traditional drug discovery pipelines.

The integration of material science can lead to novel drug delivery systems. For instance, the incorporation of pyrimidine derivatives into metal-organic frameworks (MOFs) has been explored to create new materials with enhanced antibacterial and antioxidant properties. Such an approach could be used to develop advanced formulations of this compound with improved stability and targeted delivery.

Ultimately, a comprehensive understanding of the structure-activity relationships, mechanisms of action, and potential for therapeutic application will only be achieved through a synergistic combination of these diverse scientific disciplines. The journey from a single chemical entity to a clinically valuable therapeutic agent is a complex one, and the future success of this compound will depend on this collaborative spirit of scientific inquiry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-dimethyl-2-(5-nitro-2-furyl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves nucleophilic substitution or coupling reactions. For example, 2-thio-4,6-dimethylpyrimidine derivatives can react with halogenated nitro-furyl compounds under reflux in ethanol or acetone, as seen in analogous pyrimidine syntheses . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures completion.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer : Use a combination of:

- HPLC/UV-Vis : To assess purity (≥95%) using a C18 column and ammonium acetate buffer (pH 6.5) for mobile phase compatibility .

- NMR (¹H/¹³C) : Assign peaks to confirm substituents (e.g., methyl groups at C4/C6, nitro-furyl at C2).

- X-ray crystallography : For unambiguous structural confirmation, as applied to related pyrimidine derivatives .

Q. How does the nitro-furyl group influence solubility, and what solvents are optimal for experimental workflows?

- Methodological Answer : The electron-withdrawing nitro group reduces solubility in polar protic solvents (e.g., water) but enhances solubility in DMSO or DMF. Pre-solubilization in DMSO followed by dilution in aqueous buffers (pH 6.5–7.4) is recommended for biological assays .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of the 5-nitro-2-furyl substituent under reducing conditions?

- Methodological Answer : The nitro group can undergo reduction to an amine via catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. Monitoring intermediates via FTIR (loss of NO₂ stretch at ~1520 cm⁻¹) and LC-MS confirms conversion. Competing side reactions (e.g., furan ring hydrogenation) require controlled H₂ pressure and temperature .

Q. How do steric and electronic effects of the 4,6-dimethyl groups impact regioselectivity in further functionalization?

- Methodological Answer : Methyl groups at C4/C6 hinder electrophilic substitution at adjacent positions. Computational modeling (DFT) predicts preferential reactivity at C5 of the pyrimidine ring. Experimental validation involves competitive reactions with electrophiles (e.g., bromine), analyzed by GC-MS .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use DSC to identify polymorphs and Karl Fischer titration to quantify moisture. Reproduce synthesis under inert atmospheres (N₂/Ar) and compare with literature crystal structures .

Q. How can stability studies be designed to evaluate degradation under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability testing:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.